molecular formula C17H12BrNO4 B14914978 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione

2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B14914978
M. Wt: 374.2 g/mol
InChI Key: SMLDRTNNYRVBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound with a molecular formula of C17H12BrNO4 This compound is characterized by the presence of a bromine atom, a methoxy group, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxyacetophenone followed by a series of reactions to introduce the isoindoline-1,3-dione moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-bromo-4-methoxybenzoic acid, while reduction of the bromine atom can produce 2-(2-(4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione.

Scientific Research Applications

2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(3-Bromo-4-methoxyphenyl)-2,2-dichloro-2-nitroethyl)isoindoline-1,3-dione
  • 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)phthalimide

Uniqueness

Compared to similar compounds, 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione is unique due to its specific combination of functional groups. The presence of both a bromine atom and a methoxy group on the phenyl ring, along with the isoindoline-1,3-dione moiety, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12BrNO4

Molecular Weight

374.2 g/mol

IUPAC Name

2-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione

InChI

InChI=1S/C17H12BrNO4/c1-23-15-7-6-10(8-13(15)18)14(20)9-19-16(21)11-4-2-3-5-12(11)17(19)22/h2-8H,9H2,1H3

InChI Key

SMLDRTNNYRVBDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

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